2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)-
Description
(5R)-Dihydro-5-methyl-5-(2-propenyl)-2(3H)-furanone is a chiral γ-lactone with a bicyclic structure characterized by a methyl and a 2-propenyl (allyl) substituent at the 5-position of the tetrahydrofuran ring. Its (5R) stereochemistry distinguishes it from enantiomeric forms, which can exhibit distinct physicochemical and biological properties . This compound belongs to the furanone family, a class of heterocyclic lactones widely studied for their roles in natural product chemistry, flavor/aroma profiles, and pharmacological activities .
Properties
CAS No. |
654676-04-7 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(5R)-5-methyl-5-prop-2-enyloxolan-2-one |
InChI |
InChI=1S/C8H12O2/c1-3-5-8(2)6-4-7(9)10-8/h3H,1,4-6H2,2H3/t8-/m0/s1 |
InChI Key |
HSHSOYVJJCKZDP-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@]1(CCC(=O)O1)CC=C |
Canonical SMILES |
CC1(CCC(=O)O1)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the furanone ring. The choice of solvent and temperature can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its desired form. Industrial methods often focus on scalability and reproducibility to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Furanones
Notes:
- Stereochemical impact: Enantiomers like (5R) vs. (5S) can exhibit divergent biological activities. For example, (5S)-5-pentyldihydro-2(3H)-furanone may differ in receptor binding compared to its (5R) counterpart.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R) , also known as 5-methyl-5-(2-propenyl)-2(3H)-furanone, is a compound belonging to the furanone class of organic compounds. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Chemical Formula : C₈H₁₂O₂
- Molecular Weight : 140.18 g/mol
- CAS Number : 11332514
The structure of 2(3H)-furanone consists of a furan ring with a ketone group and an alkene side chain, contributing to its unique reactivity and biological properties.
Antimicrobial Activity
Research has indicated that various furanones exhibit significant antimicrobial properties. A study focusing on the derivatives of furanones showed that compounds with similar structures could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have demonstrated that 2(3H)-furanone derivatives can reduce inflammation markers in macrophage cell lines. For example, one study reported a decrease in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages when treated with furanone derivatives . This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
The anticancer activity of furanones has been explored in various cancer models. A notable study found that certain furanone derivatives induced apoptosis in cervical cancer cells (HeLa), with apoptosis rates varying significantly among different compounds. The effectiveness was attributed to the ability of these compounds to activate intrinsic apoptotic pathways .
Case Studies
- Antimicrobial Efficacy : In a comparative study, 2(3H)-furanone was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 μg/mL against E. coli, showcasing its potential as an antimicrobial agent .
- Inflammation Reduction : A recent experiment assessed the anti-inflammatory effects of dihydro-5-methyl-5-(2-propenyl)-2(3H)-furanone on LPS-induced inflammation in murine models. The treatment group exhibited a significant reduction in pro-inflammatory cytokines compared to controls .
- Cancer Cell Apoptosis : In a laboratory setting, HeLa cells treated with varying concentrations of furanone derivatives demonstrated increased apoptosis rates, particularly at concentrations above 25 μM, indicating dose-dependent efficacy .
Summary of Research Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus with MIC values around 50 μg/mL |
| Anti-inflammatory | Reduced NO production in LPS-stimulated macrophages |
| Anticancer | Induced apoptosis in HeLa cells with significant rates at concentrations >25 μM |
Q & A
Basic Research Questions
Q. How can the stereochemistry of (5R)-dihydro-5-methyl-5-(2-propenyl)-2(3H)-furanone be experimentally determined?
- Methodological Answer : Chiral resolution techniques such as chiral HPLC or polarimetry are critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NOE (Nuclear Overhauser Effect) experiments, can confirm spatial arrangements. X-ray crystallography provides definitive proof of absolute configuration . For example, highlights the use of SMILES and InChIKey data to validate stereodescriptors, while provides molecular weight and structural data for cross-referencing.
Q. What synthetic routes are commonly used to prepare this furanone derivative?
- Methodological Answer : Cyclocondensation of γ-keto acids or lactonization of hydroxy esters under acidic conditions (e.g., using p-toluenesulfonic acid) is typical. Asymmetric synthesis may employ chiral catalysts like Jacobsen’s thiourea catalysts to enforce the (5R) configuration. details the synthesis of structurally analogous 2(5H)-furanone derivatives via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) for functionalization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies carbonyl (C=O) stretches (~1750 cm) and allyl (C=C) vibrations (~1640 cm).
- NMR : NMR confirms substituent integration (e.g., methyl and propenyl groups), while NMR resolves lactone ring carbons.
- HRMS : Validates molecular formula (e.g., CHO) . provides SMILES and InChIKey data for computational validation against experimental spectra.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
